molecular formula C23H22N2O3S B2873376 N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 391876-80-5

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2873376
CAS No.: 391876-80-5
M. Wt: 406.5
InChI Key: YGXLMJVSOGTOMB-UHFFFAOYSA-N
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Description

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its benzyl group, sulfonyl linkage, and isoquinoline moiety. Its unique structure makes it of interest for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves multiple steps:

  • Synthesis of 3,4-dihydroisoquinoline: : Starting with a precursor like 2-phenylethylamine, cyclization reactions under acidic conditions can form the isoquinoline core.

  • Introduction of the Sulfonyl Group: : A sulfonyl chloride reagent, such as benzenesulfonyl chloride, can be reacted with the 3,4-dihydroisoquinoline under basic conditions to introduce the sulfonyl group.

  • Attachment of the Benzyl Group: : The final step often involves nucleophilic substitution reactions where a benzyl chloride or similar reagent is introduced to attach the benzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but scaled up with optimized conditions for yield and purity. Automation and continuous flow processes could improve efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfonic acids or other oxidized derivatives under the influence of strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction with agents like lithium aluminum hydride can potentially convert it back to its respective amines and alcohols.

  • Substitution: : The sulfonyl and benzyl groups make it prone to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic media.

  • Reduction: : Lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

  • Substitution: : Benzyl chloride or similar reagents under basic or acidic conditions.

Major Products

  • Oxidation Products: : Sulfonic acids and various oxidized intermediates.

  • Reduction Products: : Amines and alcohols derived from the sulfonyl and benzyl groups.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

Chemistry

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide serves as an intermediate in organic synthesis and as a precursor for more complex chemical entities. Its unique structure allows for diverse derivatizations and functional group transformations.

Biology

In biological studies, this compound can be used to investigate enzyme interactions and cellular pathways due to its structural similarity to natural bioactive molecules.

Medicine

Potential applications in medicinal chemistry include the development of pharmaceuticals targeting specific enzymes or receptors. Its structural features make it a candidate for designing novel drugs with unique pharmacological properties.

Industry

Industrial applications could include its use as a building block in the synthesis of more complex organic materials, such as polymers or specialized chemicals for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-sulfonylbenzamide: : Similar but lacks the isoquinoline moiety, which may alter its biological activity and chemical reactivity.

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Similar but without the benzyl group, potentially affecting its overall properties and applications.

Uniqueness

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide's combination of benzyl, sulfonyl, and isoquinoline groups provides a distinct set of properties not present in other related compounds. This uniqueness makes it a versatile compound for diverse scientific research applications.

Hope you find this article helpful!

Properties

IUPAC Name

N-benzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(24-16-18-6-2-1-3-7-18)20-10-12-22(13-11-20)29(27,28)25-15-14-19-8-4-5-9-21(19)17-25/h1-13H,14-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXLMJVSOGTOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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